3-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid
Description
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C14H17N3O2S/c1-8-2-3-9-10(6-8)20-14-12(9)13(16-7-17-14)15-5-4-11(18)19/h7-8H,2-6H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
KFBSKTBCLIXTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophenes
The benzothienopyrimidine scaffold is typically assembled from 2-aminothiophene-3-carboxamide derivatives. For example, heating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with trimethyl orthoformate in acetic acid yields the pyrimidine ring via dehydration-cyclization.
Reaction Conditions :
-
Reagents : Trimethyl orthoformate, acetic acid
-
Temperature : 80–100°C
-
Yield : 60–75%
Alternative Route via Lawesson’s Reagent
Thiophene ring formation can be achieved using Lawesson’s reagent, as demonstrated in the synthesis of analogous thienopyrimidines. For instance, treating Boc-protected glycine derivatives with Lawesson’s reagent in dichloromethane generates thioamide intermediates, which cyclize under thermal conditions.
| Parameter | Value |
|---|---|
| Methylating Agent | Dimethyl sulfate |
| Catalyst | AlCl3 (1.2 equiv) |
| Solvent | Dichloromethane |
| Yield | 68% |
Use of Pre-Methylated Intermediates
An alternative approach employs methyl-substituted cyclohexenone precursors. For example, 7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine is synthesized via Paal-Knorr cyclization of methylated diketones with ammonium sulfide.
Amination at Position 4 with Propionic Acid
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate undergoes displacement with β-alanine ethyl ester, followed by saponification to yield the propionic acid.
Typical Protocol :
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling with β-alanine derivatives offers higher efficiency. A mixture of Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane facilitates C–N bond formation at 100°C.
Catalytic System :
-
Catalyst : Pd2(dba)3 (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs2CO3 (2.0 equiv)
-
Yield : 82%
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H2O/MeCN, 1.0 mL/min) confirms ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| SNAr | Low cost, simple conditions | Requires electron-deficient ring | 65–75% |
| Buchwald-Hartwig | Broad substrate scope | High catalyst loading | 80–85% |
| Enzymatic hydrolysis | Eco-friendly | Long reaction times | 50–60% |
Industrial Scale-Up Considerations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
3-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Research Findings and Implications
- Substituent Effects: The 7-methyl group in the target compound likely enhances metabolic stability compared to non-methylated analogs, while the propionic acid side chain may improve solubility relative to shorter-chain derivatives .
- Heterocyclic Modifications : Compounds with pyrido or thiazolo fused systems () demonstrate the importance of heterocycle geometry in modulating bioactivity, though direct comparisons require further pharmacological data.
Biological Activity
3-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a thieno-pyrimidine moiety which is known to influence its biological properties. The molecular formula is with a molecular weight of approximately 236.36 g/mol.
Research indicates that compounds with similar structural features often interact with various biological targets:
- Inhibition of Kinases : Similar thieno-pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression. For instance, inhibitors targeting MEK1/2 kinases have demonstrated efficacy in reducing cancer cell proliferation in leukemia models .
- GABAergic Activity : Some studies suggest that related compounds may modulate GABA receptors, contributing to anticonvulsant effects .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Potential inhibition of tumor growth through kinase pathways. |
| Anticonvulsant | Possible modulation of GABAergic systems leading to seizure control. |
| Anti-inflammatory | Similar derivatives have shown anti-inflammatory properties in vitro. |
Case Studies and Research Findings
- Anticancer Activity : In a study focused on thieno-pyrimidine derivatives, compounds were tested against various leukemia cell lines. Results indicated that certain derivatives exhibited significant growth inhibition at low concentrations (GI50 values ranging from 0.3 to 1.2 µM) by down-regulating phospho-ERK1/2 levels .
- Anticonvulsant Studies : A series of experiments using related compounds demonstrated effective seizure control in rodent models with effective doses (ED50) indicating strong anticonvulsant properties .
- Anti-inflammatory Effects : Research on related thienopyrimidine compounds revealed their ability to reduce inflammatory markers in cell cultures, suggesting potential therapeutic uses in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
